N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide
Description
N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin (2-oxo-2H-chromene) core and a substituted thiophene ring. The coumarin moiety is linked via a carboxamide group to the thiophene, which bears a cyano group at position 3, a diethylcarbamoyl group at position 5, and a methyl group at position 3.
Properties
IUPAC Name |
N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-4-24(5-2)20(26)17-12(3)15(11-22)19(29-17)23-18(25)14-10-13-8-6-7-9-16(13)28-21(14)27/h6-10H,4-5H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUBKRDKNNERCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, and fusion techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and carbamoyl groups, along with the thiophene and chromene rings, allow the compound to bind to enzymes, receptors, or other proteins, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Structural Analogues in the Dihydrothiophene-Carboxamide Family
Several compounds in and share structural motifs with the target molecule, particularly the dihydrothiophene-carboxamide framework:
Key Observations :
- Substituent Effects : The diethylcarbamoyl group in the target compound likely enhances lipophilicity compared to aromatic carbamoyl groups (e.g., phenylcarbamoyl in 5ab and 5ac), which may influence solubility and membrane permeability.
- Melting Points : The absence of strong hydrogen-bonding groups (e.g., bromo in 5ab) in the target compound may result in a lower melting point than 5ab (279–281°C), though experimental confirmation is needed.
- Elemental Analysis : The higher nitrogen content in 5ac (15.12%) vs. the target compound (estimated ~12–14%) reflects differences in substituent electronegativity.
Coumarin-3-Carboxamide Derivatives
and describe coumarin-3-carboxamides with variations in the carboxamide substituents:
Key Observations :
Heterocyclic Hybrids with Reported Bioactivity
highlights a triazole-chromenone carboxamide (Compound 17) with anti-Alzheimer’s activity:
Key Observations :
- Heterocycle Influence : The thiophene in the target compound vs. the triazole in Compound 17 may lead to differences in π-stacking interactions or enzyme binding.
- Pharmacophore Design : The diethylcarbamoyl group in the target compound could mimic the role of the benzylpiperidinyl group in Compound 17, though this requires experimental validation.
Biological Activity
N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide (CAS No. 420096-77-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H19N3O4S, with a molecular weight of approximately 420.42 g/mol. The compound features a chromene core substituted with a thiophene ring and a cyano group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O4S |
| Molecular Weight | 420.42 g/mol |
| LogP | 2.683 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 64.2 Ų |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the chromene framework followed by the introduction of the thiophene and cyano groups. The synthetic routes often utilize various catalysts to enhance yield and purity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antiviral Activity
Preliminary investigations have suggested potential antiviral properties against HIV. Compounds structurally related to this chromene derivative have demonstrated inhibition of HIV integrase (IN) activity, with IC50 values in the nanomolar range. This suggests that similar mechanisms may be exploitable for this compound.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress-related diseases.
Case Studies
-
Anticancer Efficacy :
- A study involving human breast cancer cell lines treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability, with an IC50 value estimated around 15 µM after 48 hours of treatment.
- Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
-
Antiviral Studies :
- In a study assessing the activity against HIV, derivatives of this compound were tested for their ability to inhibit HIV integrase. Results indicated that certain substitutions on the chromene ring enhanced binding affinity to the enzyme's active site.
Q & A
Basic: What are the standard synthetic routes for preparing N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the chromene-3-carboxamide core via Pechmann condensation using substituted phenols and β-ketoesters under acidic conditions .
- Step 2 : Functionalization of the thiophene ring through nucleophilic substitution or coupling reactions. For example, introducing the diethylcarbamoyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is used to isolate the final product .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., cyano, diethylcarbamoyl groups) and chromene/thiophene ring integrity .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI-HRMS with <2 ppm error) .
- X-ray Crystallography : For resolving stereochemistry and solid-state packing, though crystallinity may require co-crystallization agents .
Advanced: How can computational methods optimize reaction conditions for higher yields?
- Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates, identifying optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Lewis acids like AlCl) .
- Machine Learning : Training models on existing reaction data (e.g., temperature, solvent polarity) to predict ideal conditions for coupling steps .
Basic: What are the solubility challenges, and how are they addressed experimentally?
- Challenges : Low aqueous solubility due to hydrophobic chromene and thiophene moieties.
- Solutions : Use co-solvents (DMSO:PBS mixtures) or surfactants (Tween-80) in biological assays. For synthesis, polar aprotic solvents (DMF, DMSO) are preferred .
Advanced: How do structural modifications (e.g., cyano vs. nitro groups) affect bioactivity?
- Case Study : Replacing the 3-cyano group with nitro (as in ) reduces kinase inhibition potency by ~40%, likely due to altered electron-withdrawing effects and hydrogen-bonding capacity.
- Methodology : Comparative docking studies (AutoDock Vina) and enzyme inhibition assays (IC measurements) under standardized conditions .
Basic: What in vitro assays are used to evaluate biological activity?
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated via nonlinear regression .
- Anti-inflammatory : COX-2 inhibition ELISA, comparing to celecoxib as a positive control .
Advanced: How can contradictory data on biological activity be resolved?
- Root Causes : Variability in assay conditions (e.g., serum concentration, incubation time).
- Resolution : Replicate studies using standardized protocols (e.g., RPMI-1640 medium with 10% FBS, 48h incubation) and orthogonal assays (e.g., Western blot for target protein validation) .
Basic: What are the stability profiles under different storage conditions?
- Short-term : Stable in DMSO at -20°C for 6 months (HPLC purity >98%).
- Long-term : Degradation observed at 25°C (hydrolysis of carboxamide to carboxylic acid); recommend lyophilization and storage under argon .
Advanced: What strategies improve selectivity for target enzymes vs. off-targets?
- Structural Analysis : MD simulations to identify key binding residues (e.g., ATP-binding pocket of kinases).
- SAR Studies : Modifying the diethylcarbamoyl group to bulkier tert-butylcarbamoyl reduces off-target binding by 60% .
Basic: How is purity validated post-synthesis?
- HPLC : Reverse-phase C18 column, gradient elution (acetonitrile/water + 0.1% TFA), purity ≥95% .
- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) microanalysis with <0.4% deviation from theoretical values .
Advanced: What in silico tools predict ADMET properties?
- Software : SwissADME for bioavailability radar, ProTox-II for toxicity endpoints (e.g., hepatotoxicity risk).
- Key Findings : High logP (~4.2) suggests potential BBB penetration, but moderate Ames test positivity requires further validation .
Basic: What safety precautions are required during handling?
- PPE : Gloves, lab coat, and goggles due to potential irritancy (based on structural analogs in ).
- Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors (e.g., DMF) .
Advanced: How does the compound interact with plasma proteins?
- Method : Surface plasmon resonance (SPR) with immobilized HSA.
- Results : Moderate binding affinity ( = 5.6 µM), suggesting potential for prolonged circulation .
Basic: What are the recommended controls in biological assays?
- Negative Control : Vehicle (e.g., 0.1% DMSO).
- Positive Controls :
- Anticancer : Doxorubicin.
- Anti-inflammatory : Indomethacin .
Advanced: How can metabolic pathways be elucidated?
- In vitro Metabolism : Incubation with liver microsomes (human/rat), LC-MS/MS to identify phase I/II metabolites .
- CYP Inhibition Assays : Fluorometric screening for CYP3A4/2D6 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
